8-Azaspiro[4.5]dec-2-ene;hydrochloride
CAS No.: 2375261-92-8
Cat. No.: VC7013230
Molecular Formula: C9H16ClN
Molecular Weight: 173.68
* For research use only. Not for human or veterinary use.
![8-Azaspiro[4.5]dec-2-ene;hydrochloride - 2375261-92-8](/images/structure/VC7013230.png)
Specification
CAS No. | 2375261-92-8 |
---|---|
Molecular Formula | C9H16ClN |
Molecular Weight | 173.68 |
IUPAC Name | 8-azaspiro[4.5]dec-2-ene;hydrochloride |
Standard InChI | InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H |
Standard InChI Key | FSSVQRHXBLBQHS-UHFFFAOYSA-N |
SMILES | C1CNCCC12CC=CC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Azaspiro[4.5]dec-2-ene;hydrochloride belongs to the azaspirocyclic family, featuring a nitrogen atom at the 8-position of a spiro[4.5]decene scaffold. The spiro junction connects a five-membered cyclopentane ring to a six-membered piperidine ring, with an unsaturated double bond at the 2-position of the decene system . The hydrochloride salt formation occurs via protonation of the tertiary amine, as evidenced by analogous structures like 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride, which exhibits a similar ionic interaction .
Table 1: Key Physicochemical Properties
Property | Value | Source Analogue |
---|---|---|
Molecular Formula | C₉H₁₅ClN₂ (hypothesized) | Derived from |
Molecular Weight | ~210–225 g/mol | |
Solubility | Water-soluble (hydrochloride) | |
Melting Point | Not reported | — |
Spectral Characterization
While direct spectral data for 8-Azaspiro[4.5]dec-2-ene;hydrochloride are unavailable, related spirocyclic compounds offer proxy insights. For example, 1,2,4,8-tetraazaspiro[4.5]dec-2-enes exhibit distinctive NMR signals: spiro carbons resonate near δ 90 ppm in ¹³C NMR, while conjugated double bonds in the decene system show characteristic proton signals at δ 5.6–6.2 ppm . Infrared spectra of analogous hydrochlorides reveal N–H stretches at 3340–3375 cm⁻¹ and C=N vibrations near 1600–1620 cm⁻¹ .
Synthesis and Derivative Formation
Core Synthetic Strategies
The synthesis of azaspirocyclic compounds typically involves cycloaddition or ring-closing metathesis. A notable method, demonstrated for Benzyl 8-azaspiro[4.5]deca-1,3-diene-8-carboxylate, employs sodium hydride and DMSO in tetrahydrofuran (THF) to generate spirocyclic intermediates . For 8-Azaspiro[4.5]dec-2-ene, a plausible route could involve:
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Cyclopentadiene Activation: Deprotonation of cyclopentadiene with NaH/DMSO to form a reactive enolate.
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Spiroannulation: Reaction with a piperidine-derived electrophile to construct the spiro junction .
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Hydrochloride Formation: Treatment with HCl gas or aqueous HCl to yield the final salt .
Functionalization and Derivatives
Derivatization of the spiro core enhances biological activity. For instance, sulfonamide moieties introduced at the aryl position improve pharmacokinetic profiles, as seen in 3-acetyl-8-isopropyl-1-[4-(pyrimidin-2-yl-sulfonyl)phenyl]-1,2,4,8-tetraazaspiro[4.5]dec-2-ene (m.p. 202–204°C) . Such modifications are critical for tuning receptor affinity and metabolic stability.
Table 2: Representative Spirocyclic Derivatives
Derivative Structure | Biological Activity | Reference |
---|---|---|
3-Acetyl-8-isopropyl-1-(4-sulfonylphenyl) | Anticancer (in vitro) | |
8-Benzyl-3-phenylaminocarbonyl-1-(4-thiazolyl) | Antimicrobial |
Challenges and Future Directions
Synthetic Complexity
Achieving diastereoselectivity in spirocyclic systems remains challenging. The use of chiral auxiliaries or asymmetric catalysis—as demonstrated in nitroso-cycloadditions—could improve stereochemical outcomes .
Pharmacokinetic Optimization
While hydrochloride salts enhance solubility, further structural tweaks (e.g., PEGylation or prodrug strategies) may address bioavailability limitations.
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